![molecular formula C12H18N6O4S B2439021 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034327-08-5](/img/structure/B2439021.png)

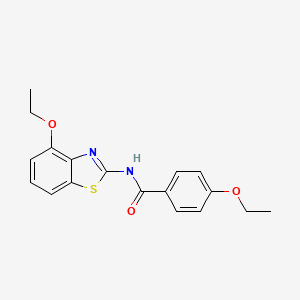

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

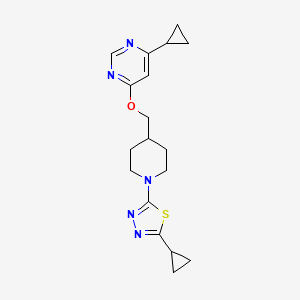

Molecular Structure Analysis

Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are known for their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, triazole compounds are known for their versatile biological activities and are commonly used in medicinal chemistry .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

One notable application of similar compounds involves their use in agriculture as herbicides. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridine have been prepared and demonstrated to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003). This suggests that compounds within this chemical family, including N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide, may offer valuable contributions to agricultural chemical research, particularly in developing new herbicides.

Anti-Asthmatic Activities

Research into condensed-azole derivatives has revealed the potential for medical applications, particularly in respiratory disease treatment. A study focusing on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines found these compounds to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, indicating promising anti-asthmatic activity (Kuwahara et al., 1997). This highlights the potential therapeutic applications of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide and related compounds in treating asthma and possibly other respiratory conditions.

Antimicrobial and Antioxidant Properties

The antimicrobial activities of 1,2,4-triazole derivatives have been explored, with some novel compounds showing good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, derivatives have been synthesized and evaluated for their antioxidant activities, including the capability of terminating radical propagation-chains in the oxidation of DNA induced by specific radicals (Liu et al., 2015). These findings suggest that N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide might exhibit similar antimicrobial and antioxidant properties, which could be valuable in pharmaceutical research and development.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a triazolo[4,3-a]pyrazine nucleus have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

Compounds with similar structures have been found to inhibit the phosphodiesterase (pde) family , which could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .

Biochemical Pathways

Compounds with similar structures have been found to have antioxidant properties, which can protect cells against oxidative injury .

Result of Action

Compounds with similar structures have been found to lead to myocardial degeneration in rats .

Eigenschaften

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O4S/c1-2-22-12-4-3-10-14-15-11(18(10)16-12)9-13-23(19,20)17-5-7-21-8-6-17/h3-4,13H,2,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYVIUGBWABIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolyl)acetamide](/img/structure/B2438947.png)

![(2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2438948.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)thio)butan-1-one](/img/structure/B2438949.png)

![6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2438954.png)

![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2438959.png)